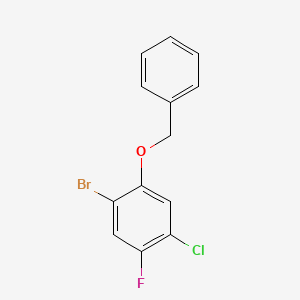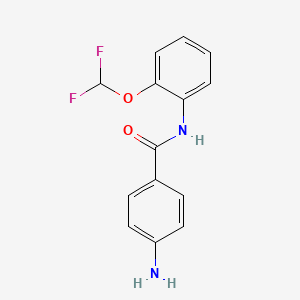
4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide typically involves the reaction of 2-(difluoromethoxy)aniline with 4-aminobenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and functions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide include:
2-Amino-N-(4-(difluoromethoxy)phenyl)benzamide: This compound has a similar structure but with the difluoromethoxy group at a different position.
4-Amino-N-(2-(trifluoromethoxy)phenyl)benzamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and biological activity.
This compound is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C14H12F2N2O2 |
|---|---|
Poids moléculaire |
278.25 g/mol |
Nom IUPAC |
4-amino-N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H12F2N2O2/c15-14(16)20-12-4-2-1-3-11(12)18-13(19)9-5-7-10(17)8-6-9/h1-8,14H,17H2,(H,18,19) |
Clé InChI |
RCVBKZLQKYNWQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



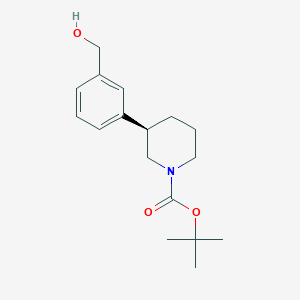
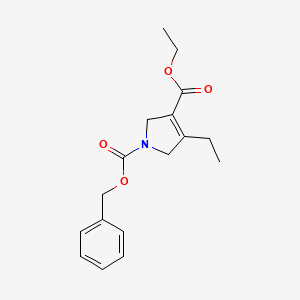
![6-Amino-4-azaspiro[2.4]heptan-5-one](/img/structure/B12989578.png)
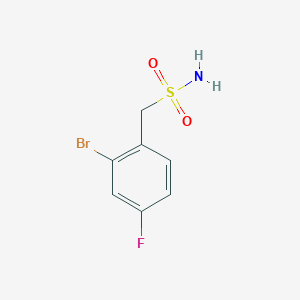
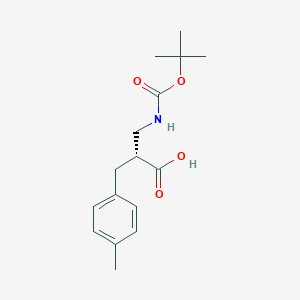
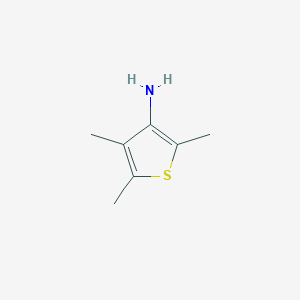
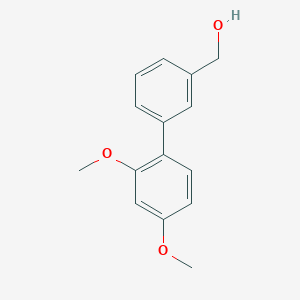
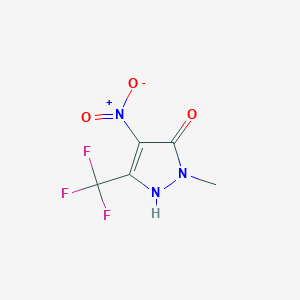
![5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B12989642.png)
![tert-Butyl 8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B12989656.png)

![6-Propyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12989663.png)
